2,3-Dimethoxy-benzyl-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-benzyl-hydrazine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-benzyl-hydrazine typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an alcoholic solvent such as ethanol under reflux conditions. The general reaction scheme is as follows:
2,3-Dimethoxybenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-benzyl-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The methoxy groups can be substituted under appropriate conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
2,3-Dimethoxy-benzyl-hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-benzyl-hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxy groups may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzaldehyde: A precursor in the synthesis of 2,3-Dimethoxy-benzyl-hydrazine.
Benzylhydrazine: Lacks the methoxy substitutions, leading to different reactivity and applications.
2,4-Dimethoxy-benzyl-hydrazine: Similar structure but with methoxy groups at different positions, affecting its chemical properties.
Properties
CAS No. |
887596-42-1 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-5-3-4-7(6-11-10)9(8)13-2/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
AYYRMTIGXJSIRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.